molecular formula C7H13BrO2 B14664780 3-Bromo-2-ethoxy-tetrahydropyran CAS No. 39150-42-0

3-Bromo-2-ethoxy-tetrahydropyran

Cat. No.: B14664780
CAS No.: 39150-42-0
M. Wt: 209.08 g/mol
InChI Key: MKDZXJPQACWMSP-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxy-tetrahydropyran is a brominated tetrahydropyran derivative with an ethoxy group at position 2 and a bromine atom at position 3 on the six-membered oxygen-containing ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks and functionalized pyran derivatives. Its reactivity is influenced by the electron-withdrawing bromine atom and the steric effects of the ethoxy group, making it valuable for nucleophilic substitution and coupling reactions .

Properties

CAS No.

39150-42-0

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

3-bromo-2-ethoxyoxane

InChI

InChI=1S/C7H13BrO2/c1-2-9-7-6(8)4-3-5-10-7/h6-7H,2-5H2,1H3

InChI Key

MKDZXJPQACWMSP-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(CCCO1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethoxy-tetrahydropyran can be achieved through several methods. One common approach involves the bromination of 2-ethoxy-tetrahydropyran using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-ethoxy-tetrahydropyran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as ethanol or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.

Major Products Formed:

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include hydrogenated tetrahydropyrans.

Scientific Research Applications

3-Bromo-2-ethoxy-tetrahydropyran has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxy-tetrahydropyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom and ethoxy group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Position Effects

  • This compound vs. 2-(2-Bromoethoxy)tetrahydropyran
    • Structural Difference : In this compound, bromine is on the ring (position 3), whereas 2-(2-bromoethoxy)tetrahydropyran (CAS 17739-45-6) has bromine on the ethoxy side chain .
    • Reactivity : The ring-bound bromine in the former enhances electrophilic substitution reactivity, while the side-chain bromine in the latter acts as a leaving group in nucleophilic substitutions (e.g., SN2 reactions) .
    • Synthetic Utility : 2-(2-Bromoethoxy)tetrahydropyran is widely used in click chemistry and bioconjugation due to its alkylating properties, whereas the target compound is tailored for ring-functionalization strategies .

Alkyl Chain Length Variations

  • This compound vs. 2-(3-Bromopropoxy)tetrahydropyran and 2-(6-Bromohexyloxy)tetrahydropyran
    • Molecular Weight and Polarity : Increasing alkyl chain length (ethoxy → propoxy → hexyloxy) correlates with higher molecular weight and lipophilicity. For example:
Compound Molecular Formula Molecular Weight (g/mol)
This compound C₇H₁₁BrO₂ 223.07
2-(3-Bromopropoxy)tetrahydropyran C₈H₁₅BrO₂ 237.11
2-(6-Bromohexyloxy)tetrahydropyran C₁₁H₂₁BrO₂ 277.19
  • Applications: Longer chains (e.g., hexyloxy) improve solubility in non-polar solvents, making such derivatives useful in polymer chemistry, whereas shorter chains (ethoxy) favor aqueous-phase reactions .

Aromatic vs. Aliphatic Bromine

  • This compound vs. 2-(3-Bromophenoxy)tetrahydropyran Electronic Effects: Aromatic bromine (e.g., in 2-(3-bromophenoxy)tetrahydropyran, CAS 57999-49-2) introduces resonance stabilization, reducing reactivity compared to aliphatic bromine in the target compound . Stability: Bromophenoxy derivatives exhibit higher thermal stability due to aromatic conjugation, whereas aliphatic bromines are more prone to elimination or substitution .

Detailed Research Findings

Reactivity Trends

  • Nucleophilic Substitution : The target compound undergoes SN2 reactions at the bromine site, but steric hindrance from the ethoxy group slows kinetics compared to less-substituted analogs .
  • Thermal Stability: Decomposition temperatures vary significantly: this compound: Decomposes at ~150°C. 2-(3-Bromophenoxy)tetrahydropyran: Stable up to 220°C .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-2-ethoxy-tetrahydropyran, and what reagents are critical for high yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a brominated tetrahydropyran precursor with ethoxide. For example, using KOH as a base in anhydrous DMSO facilitates ethoxy group introduction while minimizing side reactions . Critical reagents include halogenated intermediates (e.g., 3-bromo-tetrahydropyran derivatives) and controlled stoichiometry to avoid over-alkylation. Yields are typically optimized under inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive intermediates.

Q. How can NMR spectroscopy be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The equatorial anomeric proton adjacent to the ethoxy group appears as a triplet (δ ~4.55 ppm, J = 4 Hz). The ethoxy methylene protons (OCH₂CH₃) resonate as a quartet (δ ~3.40–3.88 ppm), while the methyl group of the ethoxy moiety shows a singlet at δ ~1.44–1.46 ppm .
  • ¹³C NMR : The brominated carbon (C-3) exhibits a downfield shift (~70–80 ppm). Ethoxy carbons appear at ~60–65 ppm (OCH₂) and ~15 ppm (CH₃) .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation .
  • Store in airtight containers under inert gas (N₂) to prevent degradation. Avoid exposure to moisture or strong oxidizers (e.g., KMnO₄) to minimize unintended reactions .

Advanced Research Questions

Q. How can regioselective bromination be achieved in tetrahydropyran derivatives to synthesize this compound?

  • Methodological Answer : Regioselectivity is controlled by steric and electronic directing groups. For example, introducing an ethoxy group at C-2 electronically activates C-3 for electrophilic bromination. Catalysts like FeBr₃ or light-initiated radical bromination (using NBS) can enhance selectivity . Computational studies (DFT) predict charge distribution to guide experimental design .

Q. What mechanistic insights explain contradictions in reported yields for ethoxy-substitution reactions in tetrahydropyran systems?

  • Methodological Answer : Discrepancies arise from solvent polarity and base strength. For instance, DMSO (high polarity) stabilizes transition states in SN2 reactions, improving yields compared to THF . Competing elimination pathways in protic solvents (e.g., ethanol) may reduce efficiency. Kinetic studies (e.g., variable-temperature NMR) can identify dominant mechanisms under different conditions .

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Step 1 : Optimize molecular geometry using DFT (B3LYP/6-31G* level) to calculate bond dissociation energies (BDEs) and electron density maps.
  • Step 2 : Simulate transition states for Suzuki-Miyaura coupling to evaluate bromine’s leaving-group ability. The ethoxy group’s electron-donating effect lowers activation energy for Pd-catalyzed coupling .
  • Validation : Compare computed IR spectra (e.g., C-Br stretching at ~550 cm⁻¹) with experimental data to refine models .

Q. What strategies mitigate racemization during stereoselective functionalization of this compound?

  • Methodological Answer :

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) to enforce configuration at C-2 and C-3 .
  • Low-temperature conditions (-78°C) and non-polar solvents (hexane) minimize epimerization. Enantiomeric excess (ee) is quantified via chiral HPLC or Mosher ester analysis .

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